molecular formula C21H21BrN2O B298593 4-{4-[2-(4-bromophenyl)-5-methyl-1H-pyrrol-1-yl]phenyl}morpholine

4-{4-[2-(4-bromophenyl)-5-methyl-1H-pyrrol-1-yl]phenyl}morpholine

Cat. No. B298593
M. Wt: 397.3 g/mol
InChI Key: BPHHJDJJURQHAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-[2-(4-bromophenyl)-5-methyl-1H-pyrrol-1-yl]phenyl}morpholine is a chemical compound that belongs to the family of morpholine derivatives. It has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 4-{4-[2-(4-bromophenyl)-5-methyl-1H-pyrrol-1-yl]phenyl}morpholine is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting specific enzymes and signaling pathways involved in cancer cell proliferation and inflammation.
Biochemical and physiological effects:
4-{4-[2-(4-bromophenyl)-5-methyl-1H-pyrrol-1-yl]phenyl}morpholine has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the levels of oxidative stress markers in animal models.

Advantages and Limitations for Lab Experiments

The use of 4-{4-[2-(4-bromophenyl)-5-methyl-1H-pyrrol-1-yl]phenyl}morpholine in lab experiments has several advantages, including its high potency, selectivity, and low toxicity. However, its limited solubility in aqueous solutions and instability under certain conditions may pose challenges during experimentation.

Future Directions

There are several future directions for research on 4-{4-[2-(4-bromophenyl)-5-methyl-1H-pyrrol-1-yl]phenyl}morpholine. These include:
1. Investigating its potential as a therapeutic agent for various diseases, including cancer and inflammation.
2. Developing novel formulations and delivery methods to improve its solubility and stability.
3. Exploring its mechanism of action and identifying its molecular targets.
4. Conducting preclinical and clinical trials to evaluate its safety and efficacy in humans.
5. Studying its pharmacokinetics and pharmacodynamics to optimize its dosage and administration.
Conclusion:
In conclusion, 4-{4-[2-(4-bromophenyl)-5-methyl-1H-pyrrol-1-yl]phenyl}morpholine is a promising chemical compound with potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and optimize its use in clinical settings.

Synthesis Methods

The synthesis of 4-{4-[2-(4-bromophenyl)-5-methyl-1H-pyrrol-1-yl]phenyl}morpholine involves the reaction between 4-bromo-2-(4-methylphenyl)-1H-pyrrole and 4-(morpholin-4-yl)aniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to obtain the desired product with high yield and purity.

Scientific Research Applications

4-{4-[2-(4-bromophenyl)-5-methyl-1H-pyrrol-1-yl]phenyl}morpholine has shown potential applications in various areas of scientific research. It has been studied extensively for its anticancer properties and has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been investigated for its anti-inflammatory and analgesic properties and has shown promising results in preclinical studies.

properties

Product Name

4-{4-[2-(4-bromophenyl)-5-methyl-1H-pyrrol-1-yl]phenyl}morpholine

Molecular Formula

C21H21BrN2O

Molecular Weight

397.3 g/mol

IUPAC Name

4-[4-[2-(4-bromophenyl)-5-methylpyrrol-1-yl]phenyl]morpholine

InChI

InChI=1S/C21H21BrN2O/c1-16-2-11-21(17-3-5-18(22)6-4-17)24(16)20-9-7-19(8-10-20)23-12-14-25-15-13-23/h2-11H,12-15H2,1H3

InChI Key

BPHHJDJJURQHAV-UHFFFAOYSA-N

SMILES

CC1=CC=C(N1C2=CC=C(C=C2)N3CCOCC3)C4=CC=C(C=C4)Br

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)N3CCOCC3)C4=CC=C(C=C4)Br

Origin of Product

United States

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